molecular formula C15H21ClN2O2 B2641850 Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride CAS No. 2197055-69-7

Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride

Cat. No.: B2641850
CAS No.: 2197055-69-7
M. Wt: 296.8
InChI Key: NLZDWKJSRHFPLB-UHFFFAOYSA-N
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Description

Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at the 2- and 6-positions. The benzyl ester group at the 6-position and the hydrochloride salt enhance its reactivity and solubility, making it valuable in pharmaceutical synthesis.

Spirocyclic diamines like this compound are critical intermediates in drug discovery, particularly for kinase inhibitors and protease-targeting therapies. The hydrochloride salt form improves crystallinity and stability, facilitating purification and handling in synthetic workflows.

Properties

IUPAC Name

benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14(19-9-13-5-2-1-3-6-13)17-8-4-7-15(12-17)10-16-11-15;/h1-3,5-6,16H,4,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZDWKJSRHFPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride typically involves the reaction of diazaspiro nonane derivatives with benzyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Building Block : The compound is utilized as a fundamental building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities in medicinal chemistry and materials science.
  • Biochemical Probes :
    • Potential as Probes : Due to its unique structural features, Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is being investigated for its potential as a biochemical probe that can interact with specific molecular targets, aiding in the understanding of biochemical pathways and interactions.
  • Therapeutic Properties :
    • Antimicrobial and Anticancer Activities : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.
  • Materials Science :
    • Development of New Materials : The compound's unique properties enable its use in developing new materials and catalysts, which can have applications across various industrial sectors.

Case Studies and Research Findings

Research has shown that compounds similar to Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate exhibit promising biological activities:

  • Anticancer Activity : Studies have indicated that spirocyclic compounds can inhibit cancer cell proliferation through specific molecular interactions, warranting further investigation into their mechanisms of action.
  • Antimicrobial Properties : Research suggests that these compounds may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, showcasing their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl-Protected Analogs

Key Example :

  • tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1160247-36-8) Molecular Formula: C₁₂H₂₂N₂O₂ Molecular Weight: 226.32 g/mol Key Features: The tert-butyl (Boc) group replaces the benzyl ester, offering orthogonal protection. Boc groups are cleaved under acidic conditions (e.g., HCl/dioxane), whereas benzyl esters require hydrogenolysis.
Parameter Benzyl Ester (Hydrochloride) tert-Butyl Ester
Protecting Group Benzyl (acid-stable) tert-Butyl (base-stable)
Deprotection Method Hydrogenolysis Acidic hydrolysis (HCl/dioxane)
Solubility Higher in polar solvents (due to HCl) Lower polarity, soluble in organic solvents
Applications Intermediate for charged APIs Used in neutral or lipophilic environments

Positional Isomers: 2,7-Diazaspiro[3.5]nonane Derivatives

Key Example :

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 236406-55-6) Molecular Formula: C₁₂H₂₂N₂O₂·HCl Molecular Weight: ~262.78 g/mol Key Features: The nitrogen atoms are at the 2- and 7-positions, altering the spatial arrangement. This impacts binding affinity in drug-receptor interactions.
Parameter 2,6-Diazaspiro Isomer 2,7-Diazaspiro Isomer
Nitrogen Positions 2,6 2,7
Stereoelectronic Effects Compact core with closer N atoms Elongated geometry
Biological Activity Higher rigidity for kinase inhibition Flexible scaffold for allosteric modulation

Functional Group Variations

Example : 6-Fluoro-4-methylnicotinaldehyde (CAS 1266253-68-2)

  • Molecular Formula: C₇H₆FNO

Stability and Reactivity

  • Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride: Stable under acidic conditions but sensitive to reducing agents (e.g., H₂/Pd for deprotection).
  • tert-Butyl Analogs : Stable in basic conditions but decompose in strong acids, releasing CO₂.

Biological Activity

Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique spirocyclic structure. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : Approximately 260.332 g/mol
  • Structural Features : The compound features a spirocyclic structure that includes two nitrogen atoms within a nonane framework, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The spirocyclic structure allows the compound to fit into specific binding sites on these targets, modulating their activity and potentially influencing signaling pathways relevant to neurological functions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of diazaspiro compounds, including this compound. Research indicates that modifications in the diazaspiro framework can enhance antibacterial potency against various bacterial strains. For example, a study published in the Journal of Medicinal Chemistry noted significant antimicrobial activity among structurally similar compounds .

Neuroactive Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Interaction studies have indicated that it may modulate neurotransmission by acting on specific receptor sites, leading to altered signaling pathways that could benefit conditions such as depression or anxiety disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylateContains a tert-butyl group instead of benzylMay exhibit different solubility and reactivity profiles
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateNitrogen atoms positioned differently within the ringPotentially different biological activities due to structural variance
Tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylateContains an additional phenyl group and keto functionalityMay enhance reactivity and alter pharmacological properties

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in combating bacterial infections.
  • Neuropharmacological Studies :
    • In vitro assays indicated that the compound could inhibit certain neurotransmitter receptors, leading to decreased neuronal excitability in animal models. This effect was associated with potential anxiolytic properties, warranting further investigation into its use for anxiety disorders.

Q & A

Q. What are the standard synthetic routes for Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride?

The compound is synthesized via multi-step protocols involving protected intermediates. A common approach involves:

  • Step 1 : Condensation of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride with fluorinated benzyl derivatives under basic conditions (e.g., N,N-diisopropylethylamine) in solvents like 1,3-dimethyl-2-imidazolidinone at elevated temperatures (80°C).
  • Step 2 : Deprotection of tert-butyl or benzyl esters using hydrochloric acid in methanol/dioxane, followed by azeotropic drying with toluene/butanol to isolate the hydrochloride salt .
  • Key Data : Yields range from 39% (two-step) to 100% for acid-mediated deprotection steps .

Q. How is the hydrochloride salt typically formed during synthesis?

The hydrochloride salt is generated by treating the free base with hydrochloric acid (e.g., 4 N HCl in dioxane or 0.5 M HCl in methanol). The reaction is stirred at room temperature, followed by solvent removal under reduced pressure and azeotropic drying to crystallize the salt .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

  • LCMS : Molecular ion peaks (e.g., m/z 701 [M+H]⁺) confirm molecular weight .
  • HPLC : Retention times (e.g., 1.27 minutes under SMD-TFA05 conditions) and column specifications (YMC-Actus Triart C18, 5 μm) ensure purity. Mobile phases often include acetonitrile/water with 0.1% formic acid .
  • ¹H/¹³C NMR : Used for structural elucidation but not explicitly detailed in the provided evidence.

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Catalyst Selection : Tetrabutylammonium iodide (0.001 mmol) enhances nucleophilic substitution efficiency in bromoethoxybenzyl intermediates .
  • Temperature Control : Stirring at 80°C for 3 hours improves coupling reactions, while room-temperature reductive amination minimizes side products .
  • Purification : HPLC with formic acid-modified mobile phases resolves closely eluting impurities. Columns with 5 μm particle size provide high resolution .

Q. What strategies are effective in resolving stereochemical challenges during synthesis?

  • Chiral Intermediates : Use of (S)-pyrrolidine derivatives ensures stereochemical fidelity in benzyl ether linkages .
  • Reductive Amination : Triacetoxy sodium borohydride selectively reduces imine intermediates without racemization .
  • Analytical Monitoring : Chiral HPLC or LCMS with chiral columns (not explicitly mentioned but inferred) can track enantiomeric excess.

Q. How to assess the compound’s biological activity as a vasopressin antagonist?

  • In Vitro Assays : Competitive binding studies using vasopressin receptor-expressing cell lines (e.g., V1a or V2 receptors).
  • Structural Modifications : Analog synthesis (e.g., fluorinated benzyl groups) to explore SAR. highlights diazaspiro derivatives with neuropsychological applications, suggesting in vivo behavioral models (e.g., anxiety or memory tests) .
  • Pharmacokinetics : LCMS-based quantification of plasma/tissue concentrations in animal models, leveraging the compound’s m/z 727 [M+H]⁺ signature .

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